molecular formula C15H21NO B040379 2-(Octyloxy)benzonitrile CAS No. 121554-14-1

2-(Octyloxy)benzonitrile

Cat. No. B040379
M. Wt: 231.33 g/mol
InChI Key: FDYQEPJBEYRYSL-UHFFFAOYSA-N
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Description

2-(Octyloxy)benzonitrile, also known as 2-Cyanophenyl octyl ether, is a chemical compound with the molecular formula C15H21NO . It has a molecular weight of 231.3333 . This compound is used as a non-quenching plasticizer for optode membranes .


Molecular Structure Analysis

The molecular structure of 2-(Octyloxy)benzonitrile consists of an octyloxy group (C8H17O) attached to the second carbon of a benzonitrile group (C7H4N) . The structure can be represented as CCCCCCCCOc1ccccc1C#N .


Chemical Reactions Analysis

Benzonitrile compounds, including 2-(Octyloxy)benzonitrile, can undergo various chemical reactions. For example, the [3+2] cycloaddition reactions of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol have been studied . These reactions followed a one-step mechanism with asynchronous transition states .


Physical And Chemical Properties Analysis

2-(Octyloxy)benzonitrile has a density of 0.96 g/mL at 20°C . Its refractive index is 1.506 . The boiling point is predicted to be 355.0±15.0 °C .

Scientific Research Applications

  • Regio- and Face-Selective Cycloaddition : A study by Blake et al. (1993) demonstrated that benzonitrile oxide can selectively react to form 4,5-dihydroisoxazoles, indicating potential applications in organic synthesis (Blake et al., 1993).

  • Catalysis in Organic Reactions : Research by Yukimasa et al. (1981) showed that polymeric Pd(II) complexes of benzonitrile derivatives can catalyze the hydrogenation of various substrates, revealing their importance in catalysis (Yukimasa et al., 1981).

  • Dye-Sensitized Solar Cells : Latini et al. (2014) found that benzonitrile-based electrolytes provide long-term stability and efficiency in dye-sensitized solar cells, reducing the need for complex dyes or agents (Latini et al., 2014).

  • Pharmaceutical and Natural Product Synthesis : A study by Jia and Wang (2016) highlighted the use of benzonitrile in NHC-catalyzed benzannulation, useful in synthesizing pharmaceuticals and natural products (Jia & Wang, 2016).

  • Antimicrobial Activity : Fadda et al. (2013) demonstrated that benzonitrile derivatives possess significant antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria (Fadda et al., 2013).

  • Electroreduction Catalysis : Research by Chung and Anson (2001) showed that benzonitrile, when used with cobalt tetraphenylporphyrin, increases the rate of oxygen electroreduction, implying potential in electrocatalysis (Chung & Anson, 2001).

  • Biodegradation of Nitrilic Herbicides : Harper's (1977) study found that Fusarium solani strains can use benzonitrile as a sole carbon and nitrogen source, indicating a role in biodegradation of certain herbicides (Harper, 1977).

  • Artificial Reaction Centers : Luo et al. (2000) developed an artificial reaction center using fullerene and porphyrins, forming a long-lived charge-separated state in benzonitrile, suggesting applications in photochemistry (Luo et al., 2000).

  • Palladium-Catalyzed Cyanation : Schareina et al. (2004) introduced a novel palladium-catalyzed cyanation method for benzonitrile production, offering industrial applications (Schareina et al., 2004).

  • Electrochemical Synthesis Applications : Wang et al. (2020) demonstrated that multi-metallic 2D conductive metal-organic frameworks nanowires enable efficient benzonitrile synthesis, surpassing other catalysts (Wang et al., 2020).

Safety And Hazards

While specific safety and hazard information for 2-(Octyloxy)benzonitrile is not available, benzonitrile, a related compound, is considered hazardous. It is classified as a flammable liquid and can be harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-octoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYQEPJBEYRYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403109
Record name 2-(Octyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Octyloxy)benzonitrile

CAS RN

121554-14-1
Record name 2-(Octyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Octyloxy)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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